Piperafizine B

Description

Piperafizine B is a natural product derived from marine microorganisms, specifically from the species Streptoverticillium aspergilloides . It belongs to the diketopiperazine family and has shown potential as an antitumor agent . The compound exhibits cytotoxicity in various cancer cell lines and has been studied for its synergistic effects with other chemotherapeutic agents .

Properties

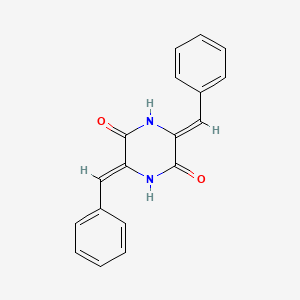

IUPAC Name |

(3Z,6Z)-3,6-dibenzylidenepiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-12H,(H,19,22)(H,20,21)/b15-11-,16-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSUEJIDSYCCLL-NFLUSIDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\NC(=O)/C(=C/C3=CC=CC=C3)/NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74720-33-5 | |

| Record name | Piperafizine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074720335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Strain Isolation and Cultivation

This compound has been isolated from Streptomyces thioluteus strains found in environmental samples, including rainwater. The isolation protocol involves:

-

Selective Agar Media : Precipitation samples are plated on MOPS BLEB 1/6 agar supplemented with cycloheximide (80 μg/mL) and nalidixic acid (20 μg/mL) to inhibit fungi and Gram-negative bacteria, respectively.

-

Halotolerance Screening : Strains are cultured in media with varying NaCl concentrations (0–10.5%) to assess salt tolerance, a characteristic of many marine-derived Actinobacteria.

-

Secondary Metabolite Production : Selected strains are grown on R5A agar at 28°C for 2–3 weeks to induce secondary metabolite biosynthesis.

Chromatographic Isolation

Crude extracts from R5A cultures are processed via:

Table 1: Natural Extraction Parameters for this compound

| Parameter | Value/Condition | Source |

|---|---|---|

| Culture Medium | R5A agar | |

| Extraction Solvent | Ethyl acetate | |

| Detection Method | HPLC-UV-HRMS (m/z 291.11) | |

| Yield (Estimated) | 0.5–1.2 mg/L culture |

Synthetic Routes to this compound

Retrosynthetic Analysis

The diketopiperazine core can be constructed via cyclization of a dipeptide or diamide precursor, followed by double aldol condensation with benzaldehyde to introduce the benzylidene groups.

Formation of Piperazine-2,5-dione

-

Dipeptide Cyclization :

Aldol Condensation with Benzaldehyde

Table 2: Synthetic Parameters for this compound

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Diketopiperazine formation | L-Alanine methyl ester, toluene, reflux | 60% | |

| Aldol condensation | Benzaldehyde, piperidine, ethanol | 55% |

Challenges and Optimization Strategies

Stereochemical Control

The Z,Z-configuration of this compound is thermodynamically less favored than the E,E-isomer. Strategies to enhance Z-selectivity include:

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve diketopiperazine solubility but may promote side reactions. Ethanol balances solubility and reaction control.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Natural Extraction | Access to native stereochemistry | Low yield (mg-scale) |

| Synthetic Route | Scalability (gram-scale) | Requires chiral resolution |

Chemical Reactions Analysis

Oxidative Reactions

Piperafizine B has been shown to react with hydroxyl radicals (). This reaction is particularly significant in atmospheric chemistry and environmental studies, where hydroxyl radicals play a role in the degradation of organic compounds.

Reaction Mechanism

The reaction of this compound with hydroxyl radicals can be represented as follows:

Experimental studies indicate that the reaction proceeds through radical intermediates, leading to various degradation products. The kinetics of this reaction have been studied, revealing a rate constant of approximately at room temperature .

Condensation Reactions

This compound can also participate in condensation reactions, particularly when exposed to aldehydes or ketones. These reactions often lead to the formation of more complex structures and derivatives.

Example Reaction

A typical condensation reaction involving this compound can be illustrated as follows:

Where represents an aldehyde. The resulting products from these reactions can exhibit enhanced biological activity compared to the parent compound.

Degradation Pathways

The degradation of this compound under oxidative conditions leads to the formation of several by-products. Studies have identified key degradation products such as nitrosamines and nitramines, which are known for their carcinogenic properties.

Key Findings

Scientific Research Applications

Structure-Activity Relationship

The efficacy of Piperafizine B is influenced by its structural features. Modifications to the piperazine ring or the introduction of lipophilic groups can enhance its bioactivity and solubility. For example, semi-N-alkylated derivatives have demonstrated improved lipophilicity and anticancer activity compared to this compound itself .

Innovative Formulations

To overcome challenges related to bioavailability and solubility, researchers are exploring novel drug delivery systems for this compound:

- Niosomal and Chitosan Formulations : These formulations aim to enhance the compound's ability to cross biological barriers, such as the blood-brain barrier. Such advancements could facilitate targeted delivery in neurological applications .

- Nanoparticle Systems : Utilizing nanoscale drug delivery systems can improve the therapeutic effectiveness and safety profile of this compound by providing controlled release mechanisms and reducing systemic toxicity .

Case Studies

Several studies have documented the promising results associated with this compound:

- Study on Anticancer Activity : A recent study synthesized various derivatives of this compound and evaluated their anticancer properties. The results indicated that specific modifications led to compounds with enhanced potency against A549 and HeLa cells, with some derivatives achieving IC50 values below 1 μM .

- Formulation Development : Research focused on developing niosomal formulations containing this compound demonstrated improved pharmacokinetic properties and potential for sustained release, highlighting its applicability in treating chronic conditions like cancer .

Mechanism of Action

Piperafizine B is compared with other diketopiperazine derivatives, such as XR334 and other 3,6-diunsaturated 2,5-diketopiperazines . These compounds share similar chemical structures but differ in their biological activities and properties. This compound is unique due to its specific substitution pattern and its ability to enhance the effects of other chemotherapeutic agents .

Comparison with Similar Compounds

XR334: Another diketopiperazine derivative with anticancer properties.

3,6-Diunsaturated 2,5-Diketopiperazines: A class of compounds with diverse biological activities, including anticancer, antiviral, and antifungal properties.

Piperafizine B stands out due to its unique chemical structure and its potential for use in combination therapies for cancer treatment .

Biological Activity

Piperafizine B, a compound derived from various species of Streptomyces, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antiparasitic properties. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Derivatives

This compound is categorized as a diketopiperazine, a class of cyclic peptides known for their diverse biological activities. The structural modifications of this compound, such as N-methylation, have been shown to enhance its lipophilicity and biological activity. These modifications are crucial for improving the compound's solubility and interaction with biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. Notable findings include:

- Cell Lines Tested : this compound has been evaluated against A549 (lung cancer) and Hela (cervical cancer) cell lines.

- Inhibitory Concentrations : The compound showed an IC50 value of 1.2 µM against A549 cells and 0.7 µM against Hela cells, indicating potent antiproliferative effects .

- Mechanism of Action :

- Induction of Apoptosis : this compound induces apoptosis in cancer cells through dose-dependent mechanisms, with significant effects observed at concentrations as low as 1.0 µM .

- Cell Cycle Arrest : The compound effectively arrests the cell cycle at the G2/M phase, leading to increased cell death rates in treated cells compared to controls .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 1.2 | Induces apoptosis |

| Hela | 0.7 | Cell cycle arrest (G2/M) |

Antiparasitic Activity

This compound also exhibits antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. Research findings include:

- Efficacy Against Malaria : The compound has shown activity with an IC50 value of approximately 6.57 µM against the Dd2 strain of P. falciparum .

- Potential Mechanisms : While the exact mechanisms remain under investigation, it is hypothesized that the structural features of this compound contribute to its ability to inhibit parasite growth.

Table 2: Antiparasitic Activity of this compound

| Parasite | IC50 (µM) |

|---|---|

| Plasmodium falciparum | 6.57 |

Case Studies and Research Findings

Several research studies have focused on the biological activity of this compound and its derivatives:

- Synthesis and Evaluation : A study synthesized various derivatives of this compound to evaluate their anticancer activities. The results indicated that modifications significantly improved both lipophilicity and anticancer efficacy .

- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound might interact with tubulin, similar to established chemotherapeutic agents like paclitaxel, thereby disrupting microtubule dynamics and inducing apoptosis .

- Comparative Studies : Comparative analysis with other diketopiperazine derivatives showed that this compound possesses unique properties that may enhance its therapeutic potential in cancer treatment .

Q & A

Basic: What methodologies are recommended for the initial structural characterization of Piperafizine B?

Methodological Answer:

Initial characterization should combine spectroscopic techniques (e.g., NMR, mass spectrometry) and chromatographic purity analysis. For novel compounds like this compound, ensure:

- NMR assignments for proton and carbon environments, with cross-validation via 2D experiments (e.g., COSY, HSQC) .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., CHNO for Piperafizine A analogs) .

- HPLC/GC purity analysis (>95% purity threshold for preclinical studies) .

Advanced Consideration: Use X-ray crystallography for absolute stereochemistry determination if synthetic yields permit .

Advanced: How can researchers optimize synthetic routes for this compound to improve yield and reproducibility?

Methodological Answer:

- Reaction Parameter Screening: Systematically vary catalysts, solvents, and temperatures using design-of-experiment (DoE) frameworks. Document all conditions in supplemental materials for reproducibility .

- Byproduct Analysis: Use LC-MS to identify side products; refine purification protocols (e.g., column chromatography gradients) .

- Scale-Up Protocols: Validate reproducibility across 3+ independent batches, reporting yield ranges and critical control points (e.g., reaction time, stoichiometry) .

Basic: What in vitro models are suitable for preliminary antitumor efficacy testing of this compound?

Methodological Answer:

- Cell Line Selection: Use panels relevant to Piperafizine A’s mechanism (e.g., vincristine-resistant lines if targeting multidrug resistance) .

- Dose-Response Curves: Calculate IC values with triplicate replicates and controls (e.g., cisplatin as a reference). Include statistical variability assessments (e.g., SEM) .

- Combination Studies: Test synergies with standard chemotherapeutics using Chou-Talalay analysis .

Advanced: How should contradictory pharmacokinetic (PK) data for this compound be resolved?

Methodological Answer:

- Source Identification: Check for batch variability (e.g., purity differences) or assay conditions (e.g., plasma protein binding effects) .

- Statistical Reconciliation: Apply false discovery rate (FDR) control to multiple PK parameters (e.g., AUC, C) using the Benjamini-Hochberg procedure to minimize Type I errors .

- In Silico Modeling: Use PBPK models to simulate discrepancies between in vitro and in vivo absorption data .

Basic: What are critical ethical and design considerations for preclinical studies of this compound?

Methodological Answer:

- Hypothesis-Driven Design: Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "Does this compound reverse chemoresistance in vivo?" .

- Conflict of Interest Mitigation: Disclose all funding sources and researcher affiliations per FDA guidelines for "covered studies" .

- Data Transparency: Archive raw data (e.g., spectral files, animal trial records) in supplementary materials .

Advanced: What statistical methods are robust for analyzing omics datasets in this compound mechanism studies?

Methodological Answer:

- Multiple Testing Correction: Apply FDR ≤ 0.05 thresholds for transcriptomic/proteomic data to balance sensitivity and specificity .

- Pathway Enrichment: Use tools like DAVID or GSEA with adjusted p-values to identify biologically relevant targets .

- Machine Learning Validation: Train classifiers (e.g., Random Forests) on omics data to predict efficacy biomarkers, validating with independent cohorts .

Basic: How should researchers document experimental protocols for this compound synthesis?

Methodological Answer:

- Step-by-Step Records: Include reaction times, temperatures, and purification details (e.g., "stirred at 60°C for 48 hrs under N") .

- Characterization Data: Report H/C NMR shifts, HRMS peaks, and melting points. For known intermediates, cite prior literature .

- Hazard Notes: Flag toxic reagents (e.g., "CAUTION: acrylamide – neurotoxic") .

Advanced: How can meta-analysis resolve conflicting efficacy reports for this compound across studies?

Methodological Answer:

- Data Harmonization: Standardize metrics (e.g., IC in μM) and exclude outliers via Grubbs’ test .

- Subgroup Analysis: Stratify by variables like cell type or dosing regimen to identify confounding factors .

- Publication Bias Assessment: Use funnel plots and Egger’s regression to evaluate missing data trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.